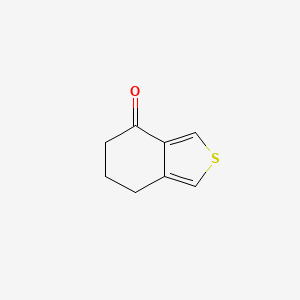
6,7-Dihydro-2-benzothiophen-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-2-benzothiophen-4(5H)-one is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
The synthesis of 6,7-Dihydro-2-benzothiophen-4(5H)-one typically involves cyclization reactions starting from appropriate precursors. One common method involves the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the benzothiophene core. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
6,7-Dihydro-2-benzothiophen-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to dihydro derivatives.
Scientific Research Applications
6,7-Dihydro-2-benzothiophen-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes, making them potential candidates for drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-2-benzothiophen-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a GABA-A alpha5 receptor inverse agonist, which means it binds to this receptor and induces a pharmacological response opposite to that of an agonist . This interaction can modulate neurotransmitter activity in the brain, leading to potential therapeutic effects.
Comparison with Similar Compounds
6,7-Dihydro-2-benzothiophen-4(5H)-one can be compared with other benzothiophene derivatives, such as:
2-Benzothiophenone: Similar in structure but lacks the dihydro component, leading to different chemical and biological properties.
Benzothiophene: The parent compound of the class, which has a simpler structure and different reactivity.
6,7-Dihydro-2-benzofuran-4(5H)-one: A similar compound with an oxygen atom replacing the sulfur, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
194471-55-1 |
|---|---|
Molecular Formula |
C8H8OS |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
6,7-dihydro-5H-2-benzothiophen-4-one |
InChI |
InChI=1S/C8H8OS/c9-8-3-1-2-6-4-10-5-7(6)8/h4-5H,1-3H2 |
InChI Key |
MLMGMSCPGWNJLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CSC=C2C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















